Ethyl 3-(aminomethyl)-4-fluorobenzoate
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Overview
Description
Ethyl 3-(aminomethyl)-4-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, an aminomethyl group, and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(aminomethyl)-4-fluorobenzoate typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzoic acid.
Esterification: The 4-fluorobenzoic acid is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 4-fluorobenzoate.
Aminomethylation: The ethyl 4-fluorobenzoate is then subjected to aminomethylation using formaldehyde and ammonium chloride under basic conditions to introduce the aminomethyl group at the 3-position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. The use of automated systems and high-throughput screening can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(aminomethyl)-4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates with different functional groups.
Scientific Research Applications
Ethyl 3-(aminomethyl)-4-fluorobenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Ethyl 3-(aminomethyl)-4-fluorobenzoate depends on its interaction with molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(aminomethyl)-4-fluorobenzoate
- Ethyl 3-(aminomethyl)-5-fluorobenzoate
- Ethyl 3-(aminomethyl)-4-chlorobenzoate
Uniqueness
Ethyl 3-(aminomethyl)-4-fluorobenzoate is unique due to the specific positioning of the aminomethyl and fluorine groups on the benzene ring, which can influence its reactivity and interaction with biological targets. The presence of the fluorine atom can also enhance the compound’s stability and bioavailability compared to its non-fluorinated analogs.
Properties
IUPAC Name |
ethyl 3-(aminomethyl)-4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-2-14-10(13)7-3-4-9(11)8(5-7)6-12/h3-5H,2,6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJGKBWQTIWNHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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